Fmoc-Orn(2-Cl-Z)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

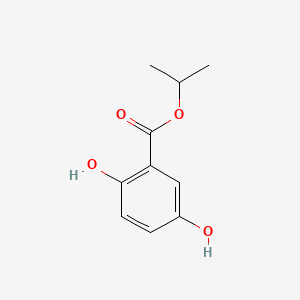

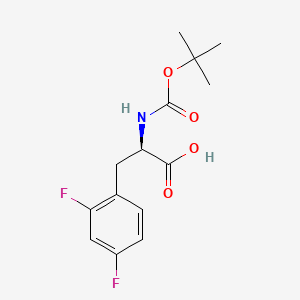

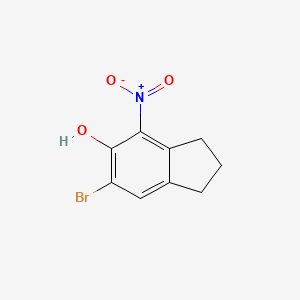

“Fmoc-Orn(2-Cl-Z)-OH” is a chemical compound with the molecular formula C28H27ClN2O6 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “Fmoc-Orn(2-Cl-Z)-OH” is represented by the formula C28H27ClN2O6 . Its average mass is 522.977 Da and its monoisotopic mass is 522.155762 Da .Physical And Chemical Properties Analysis

“Fmoc-Orn(2-Cl-Z)-OH” has a molecular weight of 522.982 . Unfortunately, other physical and chemical properties like melting point, boiling point, density, etc., are not available in the resources I found.Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Structure Formation

Fmoc-Orn(2-Cl-Z)-OH plays a crucial role in peptide synthesis, particularly in the formation of β-sheet structures. Research by Nowick et al. (2002) introduced a unique amino acid, Orn(i-PrCO-Hao), which can be incorporated into peptides to make them fold into β-sheet-like structures. This amino acid consists of an ornithine residue with the β-strand-mimicking amino acid Hao attached to its side chain. When Orn(i-PrCO-Hao) is incorporated into a peptide, the Hao group hydrogen bonds to the subsequent residues to form a β-sheet-like structure. The Fmoc derivative of this amino acid, Fmoc-Orn(i-PrCO-Hao)-OH, behaves like a regular amino acid in peptide synthesis and was incorporated into peptides through standard automated Fmoc solid-phase peptide synthesis. This research demonstrates the potential of Fmoc-Orn(2-Cl-Z)-OH derivatives in inducing specific structural conformations in peptides, which is essential for studying peptide interactions and designing peptide-based materials (Nowick et al., 2002).

Antibacterial and Anti-inflammatory Applications

The rapid advancement of peptide- and amino-acid-based nanotechnology offers new approaches for the development of biomedical materials. Research on the antibacterial capabilities of nanoassemblies formed by Fmoc-decorated self-assembling building blocks highlights promising advancements in this field. These nanoassemblies inhibit and hinder bacterial growth and viability without being cytotoxic toward mammalian cell lines. Importantly, the integration of these nanoassemblies does not affect the mechanical and optical properties of the materials, due to the low dosage required to confer antibacterial activity. This approach serves as a basis for further design and development of enhanced composite materials for biomedical applications, showcasing the potential of Fmoc-Orn(2-Cl-Z)-OH derivatives in the development of new antibacterial and anti-inflammatory materials (Schnaider et al., 2019).

Hydrogel Formation and Stabilization of Silver Nanoclusters

Fmoc-protected amino acids, such as Fmoc-Phe-OH, form efficient, stable, and transparent hydrogels, which have been utilized to prepare and stabilize fluorescent few-atom silver nanoclusters. In this innovative application, silver ions are complexed with the carboxylate group of the Fmoc-Phe-OH gelator and reduced spontaneously in the presence of sunlight at physiological pH, forming silver nanoclusters stabilized within the hydrogel matrix. These clusters exhibit interesting fluorescent properties and are stable for up to four months, indicating the potential of Fmoc-Orn(2-Cl-Z)-OH derivatives in creating functional hydrogels with embedded metallic nanoclusters for various applications, including biosensing and catalysis (Roy & Banerjee, 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S)-5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27ClN2O6/c29-24-13-6-1-8-18(24)16-36-27(34)30-15-7-14-25(26(32)33)31-28(35)37-17-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h1-6,8-13,23,25H,7,14-17H2,(H,30,34)(H,31,35)(H,32,33)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAOOYINJZPDDP-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27ClN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Orn(2-Cl-Z)-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2E)-2-Buten-2-yl]-6-methylpyridine](/img/structure/B599984.png)